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Technical Support Center: Fasiglifam Off-Target
Effects
This technical support center provides researchers, scientists, and drug development

professionals with guidance on identifying and interpreting the off-target effects of Fasiglifam
(TAK-875). Fasiglifam is a potent and selective agonist of G protein-coupled receptor 40

(GPR40/FFAR1) that was in development for the treatment of type 2 diabetes.[1][2][3] Its

clinical development was halted during Phase III trials due to concerns of drug-induced liver

injury (DILI).[4][5][6][7][8] This guide offers troubleshooting advice and frequently asked

questions to aid in investigating these adverse effects.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fasiglifam?

Fasiglifam is an ago-allosteric modulator of the free fatty acid receptor 1 (FFAR1), also known

as GPR40.[1][3][9] It potentiates glucose-dependent insulin secretion from pancreatic β-cells by

acting cooperatively with endogenous free fatty acids.[1][3][9]

Q2: What are the major off-target effects and safety concerns associated with Fasiglifam?

The primary safety concern with Fasiglifam is drug-induced liver injury (DILI).[4][5][6][7] This

hepatotoxicity is believed to be multifactorial, stemming from several off-target effects including:
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Formation of a reactive acyl glucuronide (AG) metabolite: This metabolite can covalently bind

to cellular proteins, leading to cellular stress and injury.[4][10]

Inhibition of hepatic transporters: Fasiglifam and its AG metabolite inhibit multidrug

resistance-associated proteins (MRP2, MRP3) and the bile salt export pump (BSEP), which

can lead to the accumulation of toxic bile acids and the drug itself in the liver.[4][10]

Mitochondrial dysfunction: Fasiglifam has been shown to inhibit mitochondrial respiration,

specifically targeting Complex I and II of the electron transport chain.[4][10]

Generation of reactive oxygen species (ROS): The mitochondrial dysfunction can lead to

increased production of ROS, causing oxidative stress and contributing to hepatocellular

injury.[11][12]

Q3: Were the liver safety signals for Fasiglifam observed in preclinical studies?

Yes, hepatotoxicity was observed in preclinical animal studies, specifically in dogs.[5] However,

these effects were seen at doses that were not initially predicted to be problematic in humans

at therapeutic concentrations.[5]

Troubleshooting Guide
This section provides guidance for specific issues that may arise during in vitro and in vivo

experiments investigating the off-target effects of Fasiglifam.

Issue 1: Unexpected cytotoxicity in hepatocyte cultures
treated with Fasiglifam.
Possible Cause 1: Formation of reactive metabolites.

Troubleshooting Step: Co-incubate hepatocytes with inhibitors of glucuronidation (e.g., (-)-

borneol) to see if cytotoxicity is reduced. A reduction in cell death would suggest the

involvement of the acyl glucuronide metabolite.

Experimental Protocol: See "Covalent Binding Assay in Hepatocytes" below.

Possible Cause 2: Mitochondrial toxicity.
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Troubleshooting Step: Assess mitochondrial function directly using assays for mitochondrial

respiration (e.g., Seahorse XF Analyzer) or by measuring mitochondrial membrane potential.

Experimental Protocol: See "Mitochondrial Respiration Assay" below.

Possible Cause 3: Inhibition of bile acid transporters.

Troubleshooting Step: Measure the intracellular accumulation of bile acids in hepatocytes

treated with Fasiglifam. Increased intracellular bile acid levels would indicate transporter

inhibition.

Issue 2: Difficulty in replicating in vivo liver injury in
rodent models.
Possible Cause: Species differences in metabolism.

Troubleshooting Step: Human and non-rodent species may form the reactive acyl

glucuronide metabolite of Fasiglifam more efficiently than rats.[10] Consider using liver

microsomes or hepatocytes from different species (human, dog, rat) to compare the rates of

metabolite formation. Higher doses may be required in rats to observe significant

hepatotoxicity.[4][10]

Quantitative Data Summary
The following tables summarize key quantitative data related to the off-target effects of

Fasiglifam.

Table 1: Clinical Trial Liver Enzyme Elevation Data[5]
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Liver Enzyme
Elevation

Fasiglifam
Incidence

Placebo Incidence P-value

ALT or AST ≥3 x ULN 2.1% 0.5% < 0.001

ALT or AST ≥10 x

ULN
0.31% 0.06% < 0.001

(ULN = Upper Limit of

Normal)

Table 2: In Vitro Inhibition of Hepatic Transporters by Fasiglifam and its Acyl Glucuronide (AG)

Metabolite[4][10]

Transporter Inhibitor IC50 (μM)

MRP2 Fasiglifam Similar potency to AG

MRP3 Fasiglifam-AG 0.21

MRP4 Fasiglifam Similar potency to AG

BSEP Fasiglifam Similar potency to AG

Table 3: Covalent Binding Burden (CVB) in Hepatocytes[4]

Compound Clinical Dose (mg) CVB (mg/day)
DILI Risk
Threshold (mg/day)

Fasiglifam 50 2.0 > 1

Diclofenac (Positive

Control)
- 3.8 > 1

Troglitazone (Positive

Control)
- 8.9 > 1

Key Experimental Protocols
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Covalent Binding Assay in Hepatocytes
This protocol is adapted from methodologies used to assess the formation of reactive

metabolites and their binding to liver proteins.[4]

Objective: To quantify the covalent binding of radiolabeled Fasiglifam to hepatocyte proteins.

Materials:

Cryopreserved human hepatocytes

Krebs-Henseleit buffer (KHB) supplemented with 12.5 mM HEPES, pH 7.4

[14C]-labeled Fasiglifam

Diclofenac (positive control)

Scintillation counter and cocktail

Procedure:

Thaw and assess the viability of cryopreserved hepatocytes.

Prepare a cell suspension of 1 x 10^6 viable cells/mL in KHB.

In triplicate, incubate 1 mL of the cell suspension with 10 µM [14C]-Fasiglifam in glass tubes

at 37°C in a humidified incubator with 5% CO2 and constant shaking for 4 hours.

For non-specific binding controls, spike a separate set of triplicate incubates with [14C]-

Fasiglifam after the 4-hour incubation period.

After incubation, pellet the cells by centrifugation.

Wash the cell pellets multiple times with a suitable buffer to remove unbound compound.

Precipitate the protein from the cell lysates.

Wash the protein pellets extensively to remove any non-covalently bound radioactivity.
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Quantify the radioactivity in the final protein pellets using a scintillation counter.

Calculate the covalent binding in pmol equivalents/mg protein and the covalent binding

burden (CVB) in mg/day.

Mitochondrial Respiration Assay
This protocol is based on methods to assess the effect of Fasiglifam on mitochondrial function.

[4]

Objective: To measure the effect of Fasiglifam on oxygen consumption rates in isolated liver

mitochondria.

Materials:

Freshly isolated rat liver mitochondria

Respiration buffer

Substrates for Complex I (e.g., glutamate/malate) and Complex II (e.g., succinate)

ADP

Fasiglifam

Oxygen consumption measurement system (e.g., Strathkelvin Respirometer)

Procedure:

Isolate mitochondria from fresh rat liver tissue.

Add a known amount of isolated mitochondria (e.g., 1.5 mg/mL) to the respiration chamber

containing respiration buffer.

Sequentially add Fasiglifam at various concentrations (e.g., 3–100 µM).

Add the substrate for either Complex I (e.g., 12.5 mM glutamate/malate) or Complex II (e.g.,

25 mM succinate) to initiate State IV respiration (ADP-independent).
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Add a saturating concentration of ADP (e.g., 2.5 mM) to initiate State III respiration (maximal,

ADP-dependent).

Measure the rate of oxygen consumption during both State IV and State III respiration.

Calculate the Respiratory Control Ratio (RCR), which is the ratio of State III to State IV

respiration, as an indicator of mitochondrial coupling and health.
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Caption: On-target signaling pathway of Fasiglifam in pancreatic β-cells.
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Caption: Proposed mechanisms of Fasiglifam-induced hepatotoxicity.
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Caption: Experimental workflow for the Covalent Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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